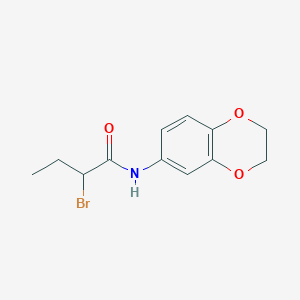
1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Development and Chemical Synthesis
Research into the applications of urea derivatives, including compounds similar to 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea, has led to significant advancements in polymer development and chemical synthesis. A novel approach employing ionic liquids and microwave irradiation has facilitated the polycondensation of urazole containing 3-hydroxynaphthalene groups with diisocyanates, leading to the creation of new soluble poly(urea-urethane)s. These polymers, characterized by heterocyclic and chromophoric moieties, demonstrate good solubility and potential for diverse applications due to their rapid polymerization and moderate inherent viscosities (Mallakpour & Rafiee, 2007).
Environmental Monitoring
The study of polycyclic aromatic hydrocarbon (PAH) metabolites, such as those derived from naphthalene, has proven crucial for environmental monitoring and human health assessment. Techniques for measuring urinary monohydroxy PAHs (OH-PAHs) have been developed to assess exposure levels in populations, providing a basis for epidemiological studies and risk assessment. This research underscores the significance of understanding the metabolic pathways and environmental impacts of PAHs and related compounds (Li et al., 2008).
Chemical Bonding Studies
Investigations into the association of N-(pyridin-2-yl),N'-substituted ureas with various chemical counterparts have illuminated the effects of substituents on complex formation and hydrogen bonding. Such studies are vital for designing molecules with specific binding characteristics, which is fundamental in drug design and material science. Understanding the substituent effect on the association enhances our ability to manipulate molecular interactions for desired outcomes (Ośmiałowski et al., 2013).
Catalysis and Reaction Mechanisms
Research into the synthesis of 1-amidoalkyl-2-naphthols and isoxazol-5(4H)-ones using 2-hydroxy-5-sulfobenzoic acid as an organocatalyst has provided insights into catalyst efficiency under different conditions. This work contributes to the broader field of catalysis by offering a sustainable and effective method for synthesizing compounds that have potential applications in pharmaceuticals and materials science (Kiyani et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)13-14-22-21(25)23-15-16-7-2-1-3-8-16/h1-12,20,24H,13-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGQCQOUWCZRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2654711.png)
![3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2654712.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)
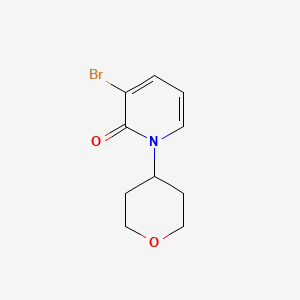
![N-(3,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2654718.png)
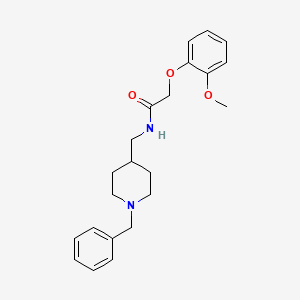
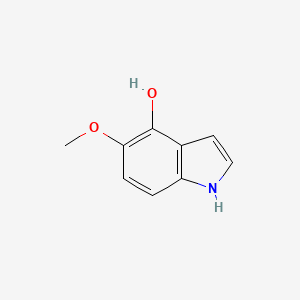


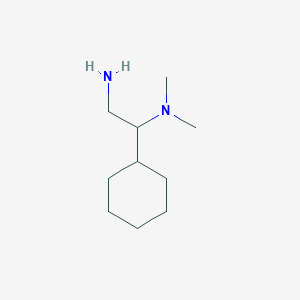
![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)
![(3r,5r,7r)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2654730.png)
